N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide

Antibacterial MurF ligase peptidoglycan biosynthesis

N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896011-73-7, molecular formula C₁₄H₁₂N₂O₃S, molecular weight 288.32 g/mol) is a synthetic small molecule belonging to the cyanothiophene‑benzamide class. The structure pairs a 3‑cyanothiophen‑2‑yl amine with a 2,3‑dimethoxybenzoyl moiety.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 896011-73-7
Cat. No. B3018387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide
CAS896011-73-7
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=C(C=CS2)C#N
InChIInChI=1S/C14H12N2O3S/c1-18-11-5-3-4-10(12(11)19-2)13(17)16-14-9(8-15)6-7-20-14/h3-7H,1-2H3,(H,16,17)
InChIKeyFUYYDURVJSOQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896011-73-7) – Chemical Identity and Research-Grade Procurement Context


N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896011-73-7, molecular formula C₁₄H₁₂N₂O₃S, molecular weight 288.32 g/mol) is a synthetic small molecule belonging to the cyanothiophene‑benzamide class. The structure pairs a 3‑cyanothiophen‑2‑yl amine with a 2,3‑dimethoxybenzoyl moiety . This scaffold has been explored primarily as a core for bacterial MurF ligase inhibitors, an antibacterial target with no human counterpart, where low‑micromolar enzyme inhibition was achieved with related analogues [1]. Commercial suppliers list the compound at ≥98% purity for non‑human research use only , but published, compound‑specific biological data remain extremely scarce, making procurement decisions heavily dependent on close comparator benchmarking.

Procurement Risk for N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide: Why Regioisomeric and Scaffold Analogs Are Not Interchangeable


Cyanothiophene‑benzamide derivatives are not a uniform class; even minor positional changes in methoxy substitution or cyano placement can drastically alter target engagement. For instance, the 2,5‑dimethoxy regioisomer (N‑(3‑cyanothiophen‑2‑yl)‑2,5‑dimethoxybenzamide, CAS 955834‑80‑7) and the 4,5‑dimethyl‑cyano congener differ from the target compound only by the methoxy pattern or thiophene methylation, yet such modifications are known to modulate both enzyme inhibitory potency and antibacterial activity within the MurF inhibitor series [1]. Without quantitative comparator data, substituting one cyanothiophene‑benzamide for another risks irreproducible results in enzymatic, cellular, or in‑vivo studies. The following evidence guide therefore benchmarks the target compound against the closest available analogs wherever data permit.

Quantitative Differentiation Evidence for N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide Versus Closest Analogs


Enzyme Inhibitory Potency Against MurF Ligase: Cross‑Class Quantification

The target compound belongs to a cyanothiophene‑benzamide series evaluated for MurF inhibition. The 2,3‑dimethoxybenzamide subclass achieved IC₅₀ values in the low micromolar range against both Streptococcus pneumoniae and Escherichia coli MurF enzymes, with the most potent analogues reaching IC₅₀ ≈ 2–10 µM [1]. However, no compound‑specific IC₅₀ for N‑(3‑cyanothiophen‑2‑yl)‑2,3‑dimethoxybenzamide has been published. This represents a class‑level inference: the 2,3‑dimethoxy substitution pattern was present in the most active compounds, while the 2,5‑dimethoxy regioisomer (CAS 955834‑80‑7) was not reported in the same study, preventing direct head‑to‑head comparison [1].

Antibacterial MurF ligase peptidoglycan biosynthesis

Antibacterial Activity: Class‑Level Evidence and Missing Direct Comparator Data

Several cyanothiophene‑benzamide analogues demonstrated antibacterial activity against Gram‑positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram‑negative (e.g., E. coli) strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL [1]. The target compound's regioisomeric identity (2,3‑dimethoxy) is consistent with the more active cluster, but no MIC has been reported for the exact compound. The 2,5‑dimethoxy regioisomer (CAS 955834‑80‑7) lacks any published antibacterial data, making a direct comparison impossible .

Antibacterial Gram‑positive Gram‑negative MIC

Polarity and Physicochemical Differentiation Relative to First‑Generation Cyanothiophenes

The second‑generation cyanothiophene‑benzamide series was designed with increased polarity to improve solubility and reduce non‑specific binding. The calculated cLogP for the unsubstituted cyanothiophene‑benzamide core is approximately 2.5, whereas the 2,3‑dimethoxy derivative is predicted to have a cLogP of ~1.8 and a topological polar surface area (tPSA) of ~85 Ų [1]. This represents a polarity increase compared to earlier, more lipophilic first‑generation compounds (cLogP >3.0) [1].

Physicochemical properties cLogP polar surface area

Structural Novelty and Patent Landscape: Absence of Explicit Claims for the Target Compound

A search of patent literature reveals no patent that explicitly exemplifies or claims N‑(3‑cyanothiophen‑2‑yl)‑2,3‑dimethoxybenzamide. Broad patents covering N‑substituted benzamides (e.g., EP 2870138 A2, WO2014008458A2) encompass a generic formula that could theoretically include this compound, but the specific structure is not listed among the exemplified compounds [1]. In contrast, several close analogs (e.g., 2,5‑dimethoxy regioisomer and 4,5‑dimethyl‑cyano derivatives) appear in vendor catalogs without any associated patent data .

Patent landscape freedom to operate structural novelty

Optimal Use Cases for N-(3-Cyanothiophen-2-yl)-2,3-dimethoxybenzamide Based on Available Evidence


MurF‑Targeted Antibacterial Drug Discovery and Lead Optimization

The 2,3‑dimethoxy substitution pattern aligns with the most potent MurF inhibitors in the published series, making this compound a rational starting point for medicinal chemistry campaigns focused on peptidoglycan biosynthesis targets [1]. Researchers should plan to generate head‑to‑head IC₅₀ data against the 2,5‑dimethoxy regioisomer (CAS 955834‑80‑7) to confirm the regioisomeric advantage.

Physicochemical Profiling and Developability Assessment

With a predicted cLogP of ~1.8 and tPSA of ~85 Ų, the compound serves as a representative member of the polarity‑enhanced second‑generation cyanothiophenes [1]. It is suitable for comparative solubility, permeability, and metabolic stability studies relative to first‑generation, more lipophilic analogs.

Patent‑Landscape and Freedom‑to‑Operate Analysis

Because no patent explicitly exemplifies this exact compound, it may offer a freedom‑to‑operate advantage over explicitly claimed analogs [2]. Legal teams can use the compound as a test case for evaluating the breadth of generic benzamide patent claims.

Chemical Biology Tool for Target Validation

Given the low micromolar MurF inhibition reported for the class [1], the compound can be employed as a chemical probe to validate MurF essentiality in various bacterial species, provided researchers first confirm its on‑target activity and selectivity profile in their own assays.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.